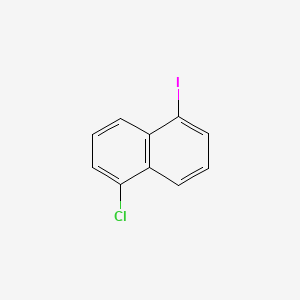

1-Chloro-5-iodonaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of both chlorine and iodine atoms attached to the naphthalene ring

Métodos De Preparación

1-Chloro-5-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, the compound can be prepared by the iodination of 1-chloronaphthalene using iodine and an oxidizing agent such as nitric acid. Another method involves the chlorination of 5-iodonaphthalene using chlorine gas in the presence of a catalyst. Industrial production methods often utilize continuous flow techniques to enhance safety and efficiency .

Análisis De Reacciones Químicas

1-Chloro-5-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.

Coupling Reactions: this compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Aplicaciones Científicas De Investigación

1-Chloro-5-iodonaphthalene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Chloro-5-iodonaphthalene primarily involves its reactivity towards electrophiles and nucleophiles. The presence of both chlorine and iodine atoms on the naphthalene ring influences its electronic properties, making it susceptible to various chemical transformations. The compound can form σ-complexes during electrophilic aromatic substitution reactions, which are key intermediates in many of its reactions .

Comparación Con Compuestos Similares

1-Chloro-5-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

- 1-Chloro-2-iodonaphthalene

- 1-Bromo-5-iodonaphthalene

- 1-Chloro-5-bromonaphthalene

These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, making this compound unique in its specific combination of chlorine and iodine atoms.

Actividad Biológica

1-Chloro-5-iodonaphthalene is a halogenated aromatic compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with halogen substituents often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit myosin light chain kinase (MLCK), which plays a crucial role in muscle contraction and other cellular processes .

- Signal Transduction Modulation : The compound may also influence signal transduction pathways. For example, it has been documented that related compounds enhance thromboxane A2 receptor-mediated signaling, leading to increased intracellular calcium levels .

Table 1: Biological Activity Summary of this compound

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of Myosin Light Chain Kinase : A study investigated the effects of various naphthalene derivatives, including this compound, on MLCK. It was found that these compounds could inhibit MLCK activity at micromolar concentrations, suggesting potential applications in modulating muscle contraction and related disorders .

- Thromboxane A2 Receptor Interaction : Research highlighted that derivatives similar to this compound can potentiate the effects of thromboxane A2, indicating a role in enhancing platelet aggregation and vascular responses. This effect was linked to increased phosphoinositide hydrolysis and calcium mobilization .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of halogenated naphthalenes reported significant cell death in murine macrophage cell lines at higher concentrations. This raises concerns regarding the safety and therapeutic index of such compounds .

Propiedades

IUPAC Name |

1-chloro-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFDQRDVSCTTQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695161 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159334-77-7 |

Source

|

| Record name | 1-Chloro-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.